Product packaging for DCZ3112(Cat. No.:)

DCZ3112

Cat. No.: B1192642
M. Wt: 398.7782
InChI Key: CBURLVUZHNXWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DCZ3112 is a novel, synthetic small-molecule inhibitor that targets the heat shock protein 90 (Hsp90) chaperone system through a unique mechanism of action. Unlike traditional Hsp90 inhibitors that target the ATPase pocket, this compound binds to the N-terminal domain of Hsp90 to specifically disrupt its protein-protein interaction (PPI) with the co-chaperone Cdc37 . This interaction is critically important for the stabilization and maturation of numerous oncogenic "client" proteins, making it a key target in cancer research . The primary research value of this compound lies in its potent antitumor activity against HER2-positive breast cancer models. Studies demonstrate that it effectively inhibits the proliferation of HER2-positive breast cancer cells, including those with acquired resistance to the HER2-targeting antibody trastuzumab and the classical Hsp90 inhibitor geldanamycin . Its mechanism leads to the degradation of Hsp90 client proteins, such as HER2, AKT, and ERK, resulting in cell cycle arrest in the G1 phase and the induction of apoptosis . Furthermore, this compound has shown synergistic effects when used in combination with trastuzumab, enhancing antitumor activity in vivo . As a disruptor of the Hsp90-Cdc37 complex, this compound represents a more selective research approach that avoids the induction of a heat shock response, a limitation associated with ATP-competitive Hsp90 inhibitors . It serves as a crucial tool compound for investigating alternative strategies to target the Hsp90 chaperone cycle and for exploring treatments for kinase-dependent cancers. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H14ClF3N8

Molecular Weight

398.7782

IUPAC Name

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H14ClF3N8/c1-7-5-8(2)27(26-7)14-23-12(22-13(24-14)25-20)21-9-3-4-11(16)10(6-9)15(17,18)19/h3-6H,20H2,1-2H3,(H2,21,22,23,24,25)

InChI Key

CBURLVUZHNXWGR-UHFFFAOYSA-N

SMILES

ClC(C=C1)=C(C(F)(F)F)C=C1NC2=NC(NN)=NC(N3N=C(C)C=C3C)=N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DCZ3112;  DCZ 3112;  DCZ-3112

Origin of Product

United States

Discovery and Initial Characterization of Dcz3112

Identification of DCZ3112 as a Novel Hsp90 Inhibitor

This compound was identified as a new and potent inhibitor of Hsp90 with a novel mechanism of action. nih.gov Unlike many of its predecessors that target the ATPase activity of Hsp90, this compound functions by disrupting the crucial protein-protein interaction between Hsp90 and its co-chaperone, Cdc37. nih.gov This specific mode of action allows this compound to selectively interfere with the stability and function of a subset of Hsp90 client proteins, particularly kinases, which are often implicated in cancer growth and survival.

Initial characterization studies revealed that this compound directly binds to the N-terminal domain of Hsp90. nih.gov This binding event sterically hinders the association of Cdc37 with Hsp90, thereby preventing the proper folding and maturation of oncogenic kinases that are dependent on this chaperone complex. A key finding from the initial research is that this compound does not inhibit the ATPase activity of Hsp90, a feature that distinguishes it from the majority of Hsp90 inhibitors in clinical development. nih.gov

The inhibitory effects of this compound were demonstrated in various cancer cell lines. For instance, the compound was shown to predominantly inhibit the proliferation of HER2-positive breast cancer cells. nih.gov Further investigations into its cellular effects revealed that this compound can induce G1-phase cell cycle arrest and apoptosis. nih.gov Additionally, it was observed to reduce the phosphorylation of key signaling proteins such as AKT and ERK, further confirming its impact on critical cancer survival pathways. nih.gov

Inhibitory Concentration of this compound in Breast Cancer Cell Lines
Cell LineIC50 (µM)
SK-BR-37.9
BT-4744.6

Contextualization within the Landscape of Hsp90-Targeting Compounds

The discovery of this compound is significant when viewed within the broader history of Hsp90 inhibitor development. The first generation of Hsp90 inhibitors, which includes natural products like geldanamycin (B1684428) and radicicol, primarily function by binding to the N-terminal ATP pocket of Hsp90 and inhibiting its ATPase activity. While these compounds validated Hsp90 as a therapeutic target, their clinical utility has been hampered by issues such as toxicity and the induction of a heat shock response.

This compound represents a departure from this classical mechanism. By targeting the Hsp90-Cdc37 protein-protein interaction, it offers a more selective approach to modulating Hsp90 function. This strategy is aimed at disrupting the maturation of a specific subset of Hsp90 client proteins (kinases) without globally inhibiting the chaperone's activity. This novel approach has the potential to circumvent some of the limitations associated with traditional ATPase inhibitors.

Other compounds have also been investigated for their ability to disrupt the Hsp90-Cdc37 interaction, placing this compound within an emerging class of Hsp90 inhibitors. However, the distinct chemical scaffold and specific binding characteristics of this compound contribute to its novelty and therapeutic potential. The development of such compounds signifies a shift towards more refined strategies for targeting the Hsp90 chaperone machinery in cancer.

Origin and Academic Affiliations of Discovery Research

The seminal research that led to the discovery and initial characterization of this compound was published in the journal Cancer Letters in 2018. nih.gov The work was conducted by a team of researchers affiliated with the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, and the University of Chinese Academy of Sciences. nih.gov This research provided the foundational evidence for this compound as a novel Hsp90 inhibitor with a unique mechanism of action, laying the groundwork for its further investigation as a potential anti-cancer agent. nih.gov

Mechanistic Elucidation of Dcz3112 Action

Primary Molecular Target Identification: Hsp90

The primary molecular target identified for DCZ3112 is Heat Shock Protein 90 (Hsp90). Hsp90 is a ubiquitous and essential molecular chaperone that plays a crucial role in maintaining cellular proteostasis by assisting in the folding, stabilization, and functional maturation of a diverse array of client proteins. Many of these Hsp90 client proteins are oncogenic, including various kinases, making Hsp90 a significant therapeutic target in diseases such as cancer.

Specificity of Interaction: Disruption of the Hsp90-Cdc37 Protein-Protein Interface

A defining characteristic of this compound's mechanism is its specific interaction with the Hsp90 chaperone machinery, leading to the disruption of the Hsp90-Cdc37 protein-protein interaction (PPI). This targeted disruption offers a selective strategy for modulating Hsp90 function, particularly concerning its kinase clients.

Binding to the N-terminal Domain (NTD) of Hsp90

This compound directly binds to the N-terminal domain (NTD) of Hsp90. The NTD of Hsp90 is a crucial functional region, serving as the nucleotide-binding site and being a common target for various Hsp90 inhibitors. The interaction between Hsp90 and its co-chaperone Cdc37 primarily involves the N-terminal domain of Hsp90 and the middle domain of Cdc37. Molecular docking studies have elucidated specific hydrogen bond interactions between this compound and key amino acid residues at the Hsp90-Cdc37 complex interface, including Arg32A, Glu33A, Ser36A, Ser115A, Gly118A, Gln119A, and Arg167B. These interactions are considered major contributors to the protein-ligand binding.

Competitive Interference with Cdc37 Association

This compound effectively inhibits the association of Cdc37 with Hsp90. Cdc37 functions as a kinase-specific co-chaperone, acting as a bridge between Hsp90 and its client kinases to facilitate their proper folding, stability, and maturation. By competitively interfering with Cdc37's association, this compound selectively impairs the maturation of these kinase clients. This targeted disruption of the Hsp90-Cdc37 complex leads to the degradation of Hsp90 client proteins, such as Akt and Cdk4.

Absence of Hsp90 ATPase Activity Inhibition

A critical distinguishing feature of this compound's mechanism is that it disrupts the Hsp90-Cdc37 interaction without inhibiting Hsp90's intrinsic ATPase activity. This is a significant departure from many classical Hsp90 inhibitors that primarily function by occupying the ATP-binding pocket and blocking ATP hydrolysis. The lack of ATPase inhibition by this compound suggests a unique mode of action that avoids the broad functional impairment associated with ATP-competitive Hsp90 inhibitors.

Distinct Mechanism Compared to Conventional Hsp90 Inhibitors

The mechanism of action of this compound is notably distinct from that of conventional Hsp90 inhibitors, such as geldanamycin (B1684428). Traditional Hsp90 inhibitors typically target the ATP-binding site within the Hsp90 N-terminal domain, thereby inhibiting its ATPase activity. While effective in disrupting Hsp90 function, these conventional inhibitors often face limitations in clinical development due to issues such as low selectivity, systemic toxicity, and the induction of a compensatory heat shock response (HSR).

In contrast, this compound's ability to specifically disrupt the Hsp90-Cdc37 protein-protein interface without affecting Hsp90 ATPase activity presents several advantages. This selective interference with the kinase-specific chaperoning pathway allows for the targeted destabilization of oncogenic kinases while minimizing the activation of cytoprotective stress responses. This distinct mechanism suggests a potential for greater therapeutic specificity and a reduced likelihood of off-target effects and systemic toxicity often associated with broad Hsp90 ATPase inhibition.

Data Tables

Research findings indicate the binding affinity of this compound to the Hsp90-Cdc37 complex. Molecular docking studies have provided insights into its binding free energy.

ParameterValueUnitReference
Glide-score-6.96kcal/mol
Prime-MM-GBSA binding free energy-40.46kcal/mol

Molecular Pharmacology and Cellular Effects of Dcz3112

Antiproliferative Activity in Cancer Cell Lines

DCZ3112 demonstrates significant antiproliferative effects, particularly in specific cancer cell types, highlighting its selective therapeutic potential.

Selective Inhibition of Proliferation in HER2-positive Breast Cancer Cells

Research indicates that this compound predominantly inhibits the proliferation of HER2-positive breast cancer cells nih.govmdpi.comrsc.orgresearchgate.netresearchgate.neta-z.lu. This selective activity is observed in cell lines such as SK-BR-3 and BT-474, which are known to overexpress HER2 sci-hub.sersc.orgresearchgate.netsemanticscholar.org. Notably, this compound has shown efficacy against HER2-positive breast cancer cells that are resistant to conventional Hsp90 inhibitors like geldanamycin (B1684428) nih.govsci-hub.seresearchgate.neta-z.lu. Furthermore, it significantly inhibits the growth of trastuzumab-resistant BT-474 cells, suggesting its potential to overcome acquired resistance to existing HER2-targeted therapies nih.govresearchgate.neta-z.lu. When combined with anti-HER2 antibodies such as trastuzumab, this compound exhibits synergistic activity in inhibiting cell proliferation nih.govresearchgate.neta-z.lusemanticscholar.orguab.cat.

Comparative Analysis of Antiproliferative Potency Across Cell Lines

The antiproliferative potency of this compound has been quantified through half-maximal inhibitory concentration (IC50) values in various breast cancer cell lines. In HER2-positive breast cancer cells, this compound demonstrates micromolar potency.

Table 1: Antiproliferative Potency (IC50) of this compound in HER2-positive Breast Cancer Cell Lines

Cell LineHER2 StatusIC50 (µM)Reference
SK-BR-3HER2-positive7.9 rsc.orgresearchgate.netrsc.org
BT-474HER2-positive4.6 researchgate.netrsc.org

This data underscores this compound's potent inhibitory effect on HER2-positive breast cancer cell proliferation.

Cell Cycle Perturbation and Apoptosis Induction

Beyond its antiproliferative effects, this compound actively modulates key cellular processes, including cell cycle progression and programmed cell death.

Promotion of Apoptotic Pathways

A crucial aspect of this compound's mechanism of action is its ability to promote apoptosis, or programmed cell death, in cancer cells nih.govresearchgate.neta-z.lusemanticscholar.orguab.catrsc.orgresearchgate.netdntb.gov.uaresearchgate.netmdpi.com. The induction of apoptosis is a desirable outcome in cancer therapy as it leads to the elimination of malignant cells. This pro-apoptotic effect is dose-dependent rsc.org and is observed when this compound is administered as a single agent or in combination with anti-HER2 antibodies semanticscholar.org.

Modulation of Oncogenic Signaling Pathways and Client Protein Regulation

This compound's unique mechanism of disrupting the Hsp90-Cdc37 interaction leads to a cascade of downstream effects on critical oncogenic signaling pathways and the regulation of Hsp90 client proteins. The Hsp90-Cdc37 complex is essential for the maturation and stabilization of a wide range of protein kinases that are key drivers of oncogenic signaling rsc.orgresearchgate.net.

Upon disruption of the Hsp90-Cdc37 interaction by this compound, there is a targeted destabilization and subsequent degradation of various kinase clients mdpi.comrsc.orgrsc.orgresearchgate.net. Specifically, this compound has been shown to downregulate the levels of several Hsp90 client proteins, including HER2, Akt, RAF-1, Cyclin-Dependent Kinase 4 (CDK4), and Cyclin-Dependent Kinase 6 (CDK6) in HER2-positive breast cancer cell lines like SK-BR-3 and BT-474 researchgate.netmdpi.comresearchgate.net.

Furthermore, this compound significantly reduces the phosphorylation of key signaling molecules such as AKT and Extracellular signal-Regulated Kinases (ERK) nih.govsci-hub.sersc.orgresearchgate.neta-z.luuab.catrsc.orgresearchgate.netresearchgate.net. This suppression impacts major oncogenic pathways, including the AKT/PI3K/mTOR axis and the ERK/MAPK pathway, both of which are central to cell survival, growth, and metabolism in cancer rsc.orgrsc.orgresearchgate.net. By dampening these prosurvival signaling pathways, this compound sensitizes cancer cells to apoptotic cues, contributing to its potent antitumor effects rsc.orgresearchgate.net.

Table 2: Key Oncogenic Signaling Pathways and Client Proteins Modulated by this compound

Pathway/Client ProteinEffect of this compoundReference
Hsp90-Cdc37 InteractionDisruption nih.govmdpi.comsci-hub.sersc.orgresearchgate.netresearchgate.neta-z.lu
HER2Downregulation/Degradation researchgate.netmdpi.comresearchgate.net
AktDownregulation/Degradation; Reduced Phosphorylation nih.govsci-hub.sersc.orgresearchgate.netresearchgate.neta-z.luuab.catrsc.orgresearchgate.netresearchgate.net
RAF-1Downregulation/Degradation researchgate.netresearchgate.net
CDK4Downregulation/Degradation researchgate.netresearchgate.net
CDK6Downregulation/Degradation researchgate.net
ERKReduced Phosphorylation nih.govsci-hub.sersc.orgresearchgate.neta-z.luuab.catrsc.orgresearchgate.netresearchgate.net
PI3K/Akt/mTOR AxisInhibition rsc.orgrsc.orgresearchgate.net
ERK/MAPK PathwayInhibition rsc.orgrsc.orgresearchgate.net

Reduction of AKT Phosphorylation

A significant cellular effect of this compound is the reduction of AKT phosphorylation. Studies have demonstrated that this compound leads to decreased levels of phosphorylated AKT ebiohippo.comwikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgottokemi.com. This reduction in AKT phosphorylation is indicative of impaired PI3K/Akt/mTOR pathway activation, a pathway pivotal in regulating tumor cell proliferation and survival citeab.comwikidata.org.

Reduction of ERK Phosphorylation

In addition to its impact on AKT, this compound has been shown to reduce ERK phosphorylation ebiohippo.comwikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgottokemi.com. The reduction in ERK phosphorylation suggests an inhibition of the mitogen-activated protein kinase (MAPK) pathway, another critical signaling cascade involved in cell proliferation and survival citeab.com. The simultaneous reduction of both AKT and ERK phosphorylation highlights this compound's capacity to disrupt multiple oncogenic signaling pathways.

Client Protein Destabilization and Degradation (e.g., HER2, AKT, CDK4)

The disruption of the Hsp90–Cdc37 interaction by this compound leads to the destabilization and subsequent degradation of key client proteins ebiohippo.comciteab.comwikipedia.org. This effect is particularly pronounced for oncogenic kinases that are highly dependent on the chaperoning activity of the Hsp90–Cdc37 complex ebiohippo.comciteab.com. Mechanistic studies confirm that this compound downregulates client proteins such as AKT and Cyclin-Dependent Kinase 4 (CDK4) in a concentration-dependent manner ebiohippo.com. The destabilization of client proteins like HER2, AKT, and CDK4 results in their rapid ubiquitination and degradation via the proteasome, effectively blocking survival pathways in tumor cells ebiohippo.comciteab.comwikipedia.org.

Mechanisms of Overcoming Acquired Drug Resistance

This compound's unique mechanism of action contributes to its ability to overcome acquired drug resistance, particularly in cancer types where resistance to conventional therapies is a significant challenge.

Efficacy Against Trastuzumab-Resistant HER2-positive Breast Cancer Cells

This compound has demonstrated potent efficacy against trastuzumab-resistant HER2-positive breast cancer cells ebiohippo.comwikipedia.orgciteab.comwikipedia.orgfishersci.ca. It effectively inhibited the proliferation of HER2-positive breast cancer cells and was able to overcome trastuzumab resistance ebiohippo.comwikipedia.org. Specifically, this compound significantly inhibited the growth of trastuzumab-resistant BT-474 cells wikipedia.orgwikipedia.org. Furthermore, when combined with the anti-HER2 antibody trastuzumab, this compound exhibited enhanced antitumor activity, and combined treatment retained synergistic antitumor activity in these resistant models wikipedia.orgwikipedia.org. This suggests that disrupting the Hsp90-Cdc37 interaction offers a promising strategy against HER2-positive breast cancer, especially in cases of acquired resistance to trastuzumab wikipedia.orgciteab.comwikipedia.orgfishersci.ca.

The antiproliferative effects of this compound have been quantified in various cell lines, demonstrating selective suppression of HER2-positive breast cancer cells.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineHER2 StatusIC50 (µM)Reference
SK-BR-3HER2-positive7.9 ebiohippo.com
BT-474HER2-positive4.6 ebiohippo.com
HER2-negative cell linesHER2-negative>25 ebiohippo.com
MDA-MB-468HER2-negativeSensitive (exception) ebiohippo.com

Differential Mechanisms Compared to ATPase-Targeting Hsp90 Inhibitors in Resistant Models

This compound distinguishes itself from ATPase-targeting Hsp90 inhibitors, such as geldanamycin, through its novel mechanism of action ebiohippo.comwikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca. While classical Hsp90 inhibitors bind to the ATP-binding pocket of Hsp90 and suppress its ATPase activity, this compound selectively disrupts the Hsp90–Cdc37 protein-protein interaction without affecting Hsp90's ATPase function ebiohippo.comwikipedia.orgciteab.comwikipedia.orgwikipedia.orgfishersci.ca. This differential mechanism is particularly relevant in resistant models. This compound was found to inhibit the proliferation of HER2-positive breast cancer cells, including those that had developed resistance to geldanamycin, which primarily targets ATPase activity wikipedia.orgwikipedia.orgwikipedia.org. This highlights that targeting the Hsp90-Cdc37 interaction offers a distinct pathway to overcome resistance mechanisms that may arise from prolonged exposure to ATPase-inhibiting Hsp90 drugs, potentially leading to lower toxicity and higher selectivity wikipedia.orgfishersci.ca.

Preclinical Efficacy of Dcz3112 in in Vivo Models

Antitumor Activity in Xenograft Models

DCZ3112 has exhibited significant antitumor activity in xenograft models, which are widely used to evaluate the efficacy of novel anticancer agents in a living system. nih.govuni.lu

Inhibition of Tumor Growth in HER2-positive Breast Cancer Xenografts

In studies focusing on HER2-positive breast cancer, this compound alone effectively inhibited the growth of BT-474 xenografts. nih.gov This inhibition was also observed in BT-474 cells that had developed resistance to trastuzumab, highlighting this compound's potential in overcoming existing therapeutic challenges. nih.govuni.lu While the studies qualitatively confirm significant tumor growth inhibition, specific numerical data for tumor volume reduction or percentage inhibition for this compound as a monotherapy in these xenograft models were not explicitly detailed in the provided research findings.

Synergistic Antitumor Effects in Combination Strategies

Beyond its monotherapeutic effects, this compound has shown enhanced antitumor activity when integrated into combination strategies, suggesting its potential to improve the effectiveness of existing treatments. nih.gov

Enhanced Activity with Anti-HER2 Antibodies (e.g., Trastuzumab)

A notable finding in preclinical research is the synergistic antitumor effect observed when this compound was combined with trastuzumab, a well-established anti-HER2 antibody. nih.gov This enhanced activity was evident in HER2-positive BT-474 xenografts. nih.gov Furthermore, the combination therapy retained its synergistic antitumor activity even in trastuzumab-resistant BT-474 cells, indicating a potential strategy to address acquired resistance to anti-HER2 therapies. nih.gov While the synergistic effect is clearly established, specific quantitative data (e.g., comparative tumor growth rates or volumes for combination vs. single agents) for these in vivo combination studies were not provided in the available information.

Structural Biology and Computational Insights into Dcz3112 Target Interactions

Molecular Modeling of DCZ3112 Binding to Hsp90-Cdc37 Interface

Molecular modeling studies have been instrumental in predicting the precise binding poses of this compound within the Hsp90-Cdc37 complex. Programs such as UCSF DOCK6.9 have been utilized to model the complex structure of this compound with Hsp90-Cdc37, providing a detailed visualization of their interaction biorxiv.orgbiorxiv.orgresearchgate.net.

The binding of this compound to the Hsp90-Cdc37 interface involves specific key amino acid residues, primarily through hydrogen bond interactions biorxiv.org. These residues are considered major contributors to the energy of protein-ligand interactions biorxiv.org.

Table 1: Key Amino Acid Residues Involved in this compound Binding

Protein ChainAmino Acid ResidueRole in Interaction (Type)Source
Hsp90 (Chain A)Arg32AHydrogen bond interaction biorxiv.org
Hsp90 (Chain A)Glu33AHydrogen bond interaction biorxiv.org
Hsp90 (Chain A)Ser36AHydrogen bond interaction biorxiv.org
Hsp90 (Chain A)Ser115AHydrogen bond interaction biorxiv.org
Hsp90 (Chain A)Gly118AHydrogen bond interaction biorxiv.org
Hsp90 (Chain A)Gln119AHydrogen bond interaction biorxiv.org
Cdc37 (Chain B)Arg167BHydrogen bond interaction biorxiv.org

Beyond these specific interactions with this compound, general studies on the Hsp90-Cdc37 interface highlight Glu33 and Glu47 on Hsp90, and Arg167 on Cdc37 as pivotal contact points for complex formation rsc.orgrsc.orgnih.gov.

The stability of the this compound-Hsp90-Cdc37 complex is significantly influenced by hydrogen bond interactions. These interactions are often visualized in molecular modeling as blue dotted lines biorxiv.orgresearchgate.net. Quantitative assessments of the binding affinity of this compound have been performed using various scoring functions. For instance, the Glide-score for this compound was reported as -6.96 kcal/mol, and its Prime-MM-GBSA based binding free energy was -40.46 kcal/mol nih.govtandfonline.comresearchgate.net. These energetic parameters are critical in evaluating the strength and favorability of the binding interaction.

Table 2: Energetic Contributions of this compound Binding

MetricValue (kcal/mol)MethodSource
Glide-score-6.96Molecular Docking nih.govtandfonline.comresearchgate.net
Prime-MM-GBSA Binding Energy-40.46Molecular Docking nih.govtandfonline.comresearchgate.net

Molecular Docking and Virtual Screening Studies

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a protein, forming a stable complex. For this compound, molecular docking studies have been conducted to predict its binding poses with the Hsp90-Cdc37 complex biorxiv.orgbiorxiv.org. This compound has also been utilized as a reference compound in multi-step molecular docking and virtual screening campaigns aimed at identifying novel modulators of the Hsp90-Cdc37 interaction biorxiv.orgnih.govtandfonline.comrsc.orgrsc.orgresearchgate.netresearchgate.net. These studies typically involve screening large libraries of compounds against the protein-protein interaction interface, with this compound's established binding parameters serving as a benchmark for comparison biorxiv.orgnih.govtandfonline.comrsc.org.

Molecular Dynamics (MD) Simulation Analyses of Complex Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and stability of protein-ligand complexes over time. For this compound, MD simulation analyses have demonstrated that the compound, along with other identified inhibitors, maintains its position within the Hsp90-Cdc37 interface nih.govtandfonline.comresearchgate.netresearchgate.net. The binding free energy derived from MD simulation trajectories has further corroborated the strong affinity of this compound for the Hsp90-Cdc37 complex nih.govtandfonline.com. These simulations explore the distance between the ligand and receptor, confirming the stability of the interactions between Hsp90-Cdc37 and its inhibitors rsc.orgresearchgate.netresearchgate.net.

Pharmacophore Modeling and Feature Analyses

Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. This compound has been extensively used as a reference molecule for pharmacophore-based matching and for creating pharmacophore models biorxiv.orgbiorxiv.orgrsc.org. Tools like OpenPharmacophore have been employed for this purpose and for subsequent virtual screening biorxiv.orgbiorxiv.org. Studies have shown that newly generated compounds exhibit similar pharmacophore and shape features to this compound, indicating the successful identification of key characteristics required for disrupting the Hsp90-Cdc37 interaction biorxiv.orgbiorxiv.org. Common-feature pharmacophore analyses are also integrated into screening workflows to refine the selection of active molecules nih.govtandfonline.comresearchgate.net.

Compound Information

Structure Activity Relationship Sar Studies of Dcz3112 and Analogues

Identification of Essential Structural Features for Biological Activity

DCZ3112 is characterized as a novel triazine derivative that exhibits potent antitumor activity by directly binding to the N-terminal domain (NTD) of Hsp90. citeab.comebiohippo.com This binding is critical for its mechanism, as it selectively disrupts the protein-protein interaction between Hsp90 and its co-chaperone Cdc37, without interfering with Hsp90's ATPase activity. citeab.comebiohippo.comnih.govwikidata.org This non-ATPase inhibitory mechanism is a key distinguishing feature, as traditional Hsp90 inhibitors often face limitations due to low selectivity, systemic toxicity, and the induction of cytoprotective heat shock responses. citeab.comwikidata.org

The Hsp90–Cdc37 interface, which this compound targets, is described as a relatively shallow and extended binding surface. Despite its shallow nature, this interface contains specific "hotspots" that are amenable to targeting by small molecules, making it a viable therapeutic target. nih.gov The disruption of this specific interaction leads to the downregulation of critical oncogenic client proteins, such as Akt and Cyclin-Dependent Kinase 4 (Cdk4), which are essential for tumor growth and survival. nih.govwikidata.org

Chemical Modifications and Derivatives Exploration

The discovery and optimization of this compound and related compounds highlight the iterative process of chemical modification in SAR studies. This compound itself represents a promising non-natural scaffold for the development of selective Hsp90–Cdc37 inhibitors. nih.gov

SAR studies have been performed to refine lead compounds, aiming to improve their potency, selectivity, and drug-like properties. For instance, preliminary investigations into the SAR of a related specific small-molecule inhibitor of the Hsp90-Cdc37 PPI, DDO-5936, led to the discovery of compound 18h. wikidata.orgnih.gov Compound 18h demonstrated significantly improved binding affinity and cellular inhibitory activity compared to its parent compound. wikidata.orgnih.gov

Another example of chemical modification and derivative exploration involves the optimization of virtual hit VS-8. This optimization resulted in the identification of compound 10, which showed improved potency and antiproliferative effects across various cancer cell lines. nih.govwikidata.orgresearchgate.net

Natural products like Celastrol (B190767) have also served as scaffolds for developing Hsp90–Cdc37 disruptors. Derivatives such as compound 6, a celastrol-triazole derivative, exhibited enhanced antiproliferative activity and a stronger ability to disrupt the Hsp90–Cdc37 complex. nih.govresearchgate.net This increased activity was partly attributed to enhanced covalent binding to thiols via its modified quinone methide structure. nih.gov

Table 1: Activity Data for this compound and Select Analogues/Related Compounds

CompoundTarget InteractionBinding Affinity (Kd)Cellular Inhibitory Activity (IC50)Cell Line(s)Key Feature/Source
This compoundHsp90–Cdc37 PPIN/A7.9 μM (SK-BR-3), 4.6 μM (BT-474)HER2+ breast cancerTriazine derivative, overcomes trastuzumab resistance citeab.comnih.gov
Compound 10 (from VS-8)Hsp90–Cdc37 PPI40 μM27 μM (general), 26 μM (MCF-7), 15 μM (SKBR-3), 38 μM (A549)MCF-7, SKBR-3, A549 cancer cell linesImproved potency from virtual hit VS-8 nih.govwikidata.orgresearchgate.net
Compound 18h (from DDO-5936)Hsp90–Cdc37 PPI0.5 μM1.73 μMN/A (general cellular inhibitory activity)Improved binding and cellular activity from DDO-5936 wikidata.orgnih.gov
Compound 6 (Celastrol-triazole derivative)Hsp90–Cdc37 PPIN/A0.34 ± 0.01 μM (MDA-MB-231)MDA-MB-231 breast cancerStronger antiproliferative activity than Celastrol, enhanced covalent binding nih.govresearchgate.net
DDO-5936Hsp90–Cdc37 PPI7.41 μMN/AHCT116 colorectal cancerBinds to Glu47 on Hsp90 guidetopharmacology.orgnih.gov

Strategies for Enhancing Potency and Selectivity

The primary strategies for enhancing the potency and selectivity of Hsp90–Cdc37 disruptors like this compound revolve around optimizing their interaction with the target interface and improving their pharmacological profiles.

One crucial strategy is to achieve high specificity for the Hsp90–Cdc37 interaction, thereby avoiding the broad inhibition of Hsp90 ATPase activity that characterizes traditional inhibitors. This selective targeting leads to enhanced specificity for malignant cells and a reduced activation of the heat shock response, which can otherwise lead to drug resistance. citeab.comnih.govwikidata.org this compound exemplifies this strategy by selectively disrupting the Hsp90–Cdc37 complex without affecting ATPase activity, contributing to its favorable profile. citeab.comnih.govwikidata.org

Structural optimization through SAR analysis is a continuous process aimed at improving binding affinity and cellular inhibitory activity. For instance, the development of compound 18h from DDO-5936 involved a preliminary investigation of SAR and pharmacodynamic evaluations, resulting in a compound with significantly improved binding affinity and cellular inhibitory activity. wikidata.orgnih.gov

Furthermore, the ability of this compound to overcome acquired resistance to other cancer therapies, such as trastuzumab resistance in HER2-positive breast cancer, represents a significant advantage and a key strategy for enhancing its therapeutic value. citeab.comnih.gov This suggests that compounds targeting the Hsp90–Cdc37 axis can circumvent resistance mechanisms common in kinase-driven cancers. nih.gov

In some cases, chemical modifications that promote enhanced covalent binding to target proteins can also contribute to increased potency and sustained activity, as observed with certain celastrol derivatives. nih.gov Insights from structural biology, molecular docking, and atomistic simulations are continually shedding light on key binding interfaces and dynamic hotspots within the Hsp90–Cdc37 complex, providing valuable information for the rational design of new classes of inhibitors with improved potency and selectivity. nih.gov

Comparative Analysis with Other Hsp90 Inhibitors in Research

Comparison with ATP-Competitive Hsp90 Inhibitors (e.g., Geldanamycin)

Traditional Hsp90 inhibitors, such as the natural product Geldanamycin (B1684428) and its derivatives, are ATP-competitive inhibitors. nih.govresearchgate.net They function by binding to the N-terminal domain (NTD) of Hsp90 in the same pocket that ATP binds, thereby inhibiting the protein's essential ATPase activity. nih.govnih.govpatsnap.com This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of a wide array of client proteins crucial for cancer cell survival and proliferation. researchgate.netnih.gov

In stark contrast, DCZ3112 operates via a novel mechanism of action. nih.gov Although it also binds to the N-terminal domain of Hsp90, it does not inhibit the protein's ATPase activity. nih.govmedkoo.com Instead, this compound functions by specifically disrupting the crucial protein-protein interaction between Hsp90 and its co-chaperone, Cdc37. nih.gov The Hsp90-Cdc37 interaction is particularly important for stabilizing many kinase client proteins. By preventing this association, this compound selectively triggers the degradation of this subset of Hsp90 clients.

This fundamental difference in mechanism allows this compound to be effective in cancer cells that have developed resistance to classical ATPase inhibitors like Geldanamycin. nih.gov

Table 1: Comparison of this compound and Geldanamycin

Feature This compound Geldanamycin
Binding Site N-Terminal Domain of Hsp90 N-Terminal Domain of Hsp90 nih.govfrontiersin.org
Mechanism of Action Disrupts Hsp90-Cdc37 protein-protein interaction nih.govmedkoo.com Competitively inhibits ATP binding and hydrolysis nih.govresearchgate.net
Effect on ATPase Activity Does not inhibit ATPase activity nih.govmedkoo.com Inhibits ATPase activity nih.gov
Primary Target Hsp90-Cdc37 Interface ATP-binding pocket patsnap.com

| Reported Efficacy | Active in Geldanamycin-resistant cells nih.gov | Can be limited by resistance and toxicity nih.govmdpi.com |

Distinct Biological and Therapeutic Implications

The unique mechanism of this compound translates into distinct biological outcomes and therapeutic possibilities. Research has shown that this compound is particularly effective against HER2-positive breast cancer cells. nih.gov

Selective Client Protein Degradation: By disrupting the Hsp90-Cdc37 complex, this compound leads to the degradation of key oncoproteins. In HER2-positive breast cancer cells, treatment with this compound resulted in the reduced phosphorylation of AKT and ERK, two critical downstream signaling molecules in cancer pathways. nih.gov

Cellular Effects: The inhibition of these pathways by this compound leads to significant anti-proliferative effects. Studies have documented that the compound induces G1-phase cell cycle arrest and apoptosis in susceptible cancer cells. nih.gov

Therapeutic Potential in Resistant Cancers: A key finding is the potent activity of this compound against trastuzumab-resistant HER2-positive breast cancer cells. nih.gov Trastuzumab is a standard-of-care antibody therapy for this cancer subtype, and acquired resistance is a major clinical challenge. This compound not only inhibited the growth of these resistant cells but also showed synergistic antitumor activity when combined with trastuzumab. nih.gov This suggests that disrupting the Hsp90-Cdc37 interaction is a promising strategy to overcome both acquired resistance to targeted therapies and resistance to classical Hsp90 inhibitors. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name Class/Type
This compound Hsp90 Protein-Protein Interaction Inhibitor
Geldanamycin Ansamycin Antibiotic, ATP-Competitive Hsp90 Inhibitor
Trastuzumab Monoclonal Antibody targeting HER2
Adenosine triphosphate (ATP) Nucleotide, Energy Currency
AKT (Protein Kinase B) Serine/Threonine Protein Kinase
ERK (Extracellular signal-regulated kinase) Protein Kinase

Research Implications and Future Directions

Advancements in Targeted Oncological Therapeutics through Hsp90-Cdc37 Axis Modulation

DCZ3112 represents a notable advancement in the quest for more selective cancer therapies. Unlike conventional Hsp90 inhibitors that target the ATPase activity of the chaperone protein, this compound functions by directly binding to the N-terminal domain of Hsp90 and disrupting its interaction with the co-chaperone Cdc37. nih.gov This targeted disruption of the Hsp90-Cdc37 axis is a promising strategy, as this complex is crucial for the stability and maturation of a wide array of oncogenic proteins, particularly protein kinases. usf.edu

Research has demonstrated the potent antitumor activity of this compound, especially in HER2-positive breast cancer. nih.gov The compound has been shown to inhibit the proliferation of HER2-positive breast cancer cells, including those that have developed resistance to the classical Hsp90 inhibitor, geldanamycin (B1684428). nih.gov Furthermore, this compound has exhibited significant efficacy in inhibiting the growth of trastuzumab-resistant cells, highlighting its potential to overcome existing therapeutic challenges in breast cancer treatment. nih.gov In preclinical models, this compound not only inhibited the growth of HER2-positive BT-474 xenografts as a standalone agent but also showed enhanced antitumor effects when used in combination with the anti-HER2 antibody trastuzumab. nih.gov

The mechanism of action of this compound leads to several downstream effects that contribute to its anti-cancer properties. These include the induction of G1-phase cell cycle arrest and apoptosis, as well as the reduction of AKT and ERK phosphorylation, key signaling pathways involved in cell survival and proliferation. nih.gov

Potential for Development of Next-Generation Hsp90 Inhibitors

The development of this compound signifies a shift towards a new generation of Hsp90 inhibitors. Traditional Hsp90 inhibitors that target the ATPase site have faced limitations in clinical trials due to low selectivity and high toxicity. nih.gov By focusing on the specific protein-protein interaction between Hsp90 and Cdc37, this compound offers a more refined and potentially less toxic approach to modulating chaperone function. semanticscholar.org This strategy allows for the selective destabilization of oncogenic kinases without broadly impairing the general chaperone functions of Hsp90. semanticscholar.org

This novel approach avoids the induction of the cytoprotective heat shock response, a common issue with ATPase inhibitors. semanticscholar.org The targeted nature of Hsp90-Cdc37 disruptors like this compound represents a promising frontier in precision oncology, offering a more selective and less toxic method for targeting cancer cell survival networks. semanticscholar.org

Exploration of this compound-based Chemical Probes for Chaperone Biology Research

Small molecules that can selectively modulate the function of a protein are invaluable tools for biological discovery. This compound, with its specific mechanism of inhibiting the Hsp90-Cdc37 interaction, has the potential to be developed into a chemical probe to investigate the complex biology of molecular chaperones. escholarship.org Such probes can be used to dissect the roles of the Hsp90-Cdc37 axis in various cellular processes beyond cancer.

By using this compound or its analogs, researchers can study the specific consequences of disrupting this particular protein-protein interaction in different biological contexts. This can help in elucidating the network of Hsp90 client proteins that are dependent on Cdc37 for their stability and function. The development of such chemical probes is crucial for advancing our understanding of the intricate chaperone network and its role in both health and disease. escholarship.org

Unexplored Preclinical Research Areas and Biological Contexts

While the primary focus of this compound research has been on breast cancer, the fundamental role of the Hsp90-Cdc37 chaperone system in various pathologies suggests a broad range of unexplored preclinical research areas. The overexpression of both Hsp90 and Cdc37 has been observed in a variety of other cancers, including pancreatic, prostate, colorectal, and hepatocellular carcinomas, indicating that this compound could have therapeutic potential in these malignancies.

Beyond oncology, the Hsp90/Cdc37 complex is implicated in other disease areas. Emerging research suggests that this chaperone complex may be a potential drug target for regulating proteins linked to neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. researchgate.netnih.govnih.gov The complex regulates the maturation of many kinases that are involved in the phosphorylation of proteins that contribute to neurodegeneration. researchgate.netnih.gov

Furthermore, Hsp90 plays a significant role in the activation of both innate and adaptive immune cells. nih.govnih.gov This suggests that inhibitors targeting the Hsp90-Cdc37 axis could have immunomodulatory effects and be explored in the context of autoimmune and inflammatory diseases. nih.govnih.gov Preclinical studies of Hsp90 inhibitors have already shown promise in models of such conditions. nih.govnih.gov

Integration of Computational and Experimental Methodologies in Compound Design

The discovery and optimization of specific protein-protein interaction inhibitors like this compound heavily rely on the integration of computational and experimental approaches. Computational methods, such as molecular docking and virtual screening, are instrumental in identifying initial hit compounds that have the potential to bind to the Hsp90-Cdc37 interface. nih.govmdpi.com

Structure-based drug design, which utilizes the three-dimensional structures of the target proteins, allows for the rational design of molecules with improved binding affinity and selectivity. nih.gov For instance, computational and theoretical approaches have been used to design peptides that can bind to Hsp90 and compete with Cdc37. These in silico designed compounds can then be synthesized and their activity validated through experimental assays.

The development of this compound and similar compounds likely involved an iterative process of computational modeling, chemical synthesis of analogs, and biological testing to refine the structure-activity relationship and optimize the desired pharmacological properties. This synergistic approach between computational and experimental methodologies is crucial for the efficient design and development of next-generation targeted therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DCZ3112
Reactant of Route 2
DCZ3112

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.